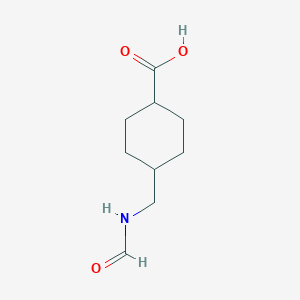

N-Formyl tranexamic acid

Description

Properties

CAS No. |

1599413-49-6 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(formamidomethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c11-6-10-5-7-1-3-8(4-2-7)9(12)13/h6-8H,1-5H2,(H,10,11)(H,12,13) |

InChI Key |

FZISGRNKIYRSHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CNC=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Formyl tranexamic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl tranexamic acid, systematically known as (1r,4r)-4-(formamidomethyl)cyclohexane-1-carboxylic acid, is a derivative of the well-established antifibrinolytic agent, tranexamic acid. It is recognized in pharmacopeial standards, notably as "Tranexamic Acid EP Impurity F," indicating its relevance in the quality control and analysis of tranexamic acid drug products.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Identification

This compound is characterized by a formyl group attached to the nitrogen atom of the aminomethyl group of tranexamic acid.

Chemical Name: (1r,4r)-4-(formamidomethyl)cyclohexane-1-carboxylic acid[2][4][5][7][8] Synonyms: this compound, Tranexamic Acid EP Impurity F[6] Molecular Formula: C9H15NO3[2][4][5] Molecular Weight: 185.22 g/mol [4][5] CAS Number: 1599413-49-6[1][2][4][5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The available information is summarized in the table below. For context, the properties of the parent compound, tranexamic acid, are also provided where available.

| Property | This compound | Tranexamic Acid |

| Appearance | Off-white solid[2] | White or almost white, crystalline powder[14] |

| Solubility | Soluble in water[2] | Freely soluble in water and in glacial acetic acid, very slightly soluble in ethanol, and practically insoluble in ether[14] |

| Melting Point | Data not available | >300 °C (decomposes)[14] |

| Boiling Point | Data not available | 281.88°C (rough estimate)[14] |

| pKa | Data not available | pKa1: 4.3 (uncertain), pKa2: 10.6 (uncertain) |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not extensively detailed in the scientific literature, likely due to its status as a pharmaceutical impurity. However, its synthesis can be achieved through the N-formylation of tranexamic acid. A general and practical laboratory procedure for the N-formylation of primary amines using formic acid is described below, adapted for the synthesis of this compound.

General Protocol for N-Formylation of Tranexamic Acid:

This protocol is based on established methods for the N-formylation of amines using formic acid.[1][2]

Materials:

-

Tranexamic acid

-

Formic acid (85% aqueous solution)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add tranexamic acid (1 equivalent).

-

Add toluene to the flask to create a suspension.

-

Add 1.0-1.2 equivalents of 85% aqueous formic acid to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove water from the reaction mixture using the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material (tranexamic acid) is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

-

Remove the toluene by rotary evaporation to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow:

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. As it is primarily considered an impurity of tranexamic acid, it has not been the subject of extensive biological investigation.

The biological activity of the parent compound, tranexamic acid , is well-documented. It functions as an antifibrinolytic agent . Its mechanism of action involves the competitive inhibition of plasminogen activation to plasmin. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasmin from binding to and degrading fibrin clots. This action helps to stabilize clots and prevent excessive bleeding.

Signaling Pathway of Tranexamic Acid in Fibrinolysis Inhibition:

It is plausible that this compound may exhibit a similar, albeit likely attenuated, antifibrinolytic activity due to the modification of the primary amine group, which is crucial for binding to plasminogen. However, without experimental data, this remains speculative.

Conclusion

This compound is a known impurity of tranexamic acid with a well-defined chemical structure. While its basic identification parameters are established, there is a notable lack of comprehensive data regarding its specific physicochemical properties, a dedicated synthesis protocol, and its biological activity. Further research is warranted to fully characterize this compound and understand its potential pharmacological or toxicological profile, particularly in the context of its presence in tranexamic acid formulations. The information provided herein serves as a foundational guide for researchers and professionals in the field of drug development and analysis.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Tranexamic Acid EP Impurity F - Protheragen [protheragen.ai]

- 6. Tranexamic Acid EP Impurity F | CAS No- 1599413-49-6 | Simson Pharma Limited [simsonpharma.com]

- 7. veeprho.com [veeprho.com]

- 8. Tranexamic Acid EP Impurity F | 1599413-49-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 9. Tranexamic Acid EP Impurity F | CAS No- 1599413-49-6 | Simson Pharma Limited [simsonpharma.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. CAS 1599413-49-6 | Tranexamic Acid EP Impurity F – Leading Supplier for Pharmaceutical Research [chemicea.com]

- 13. Tranexamic Acid EP Impurity F | CAS No: 1599413-49-6 [aquigenbio.com]

- 14. Tranexamic Acid CAS#: 1197-18-8 [m.chemicalbook.com]

N-Formyl Tranexamic Acid and Its Role in Fibrinolysis: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of antifibrinolytic agents, with a primary focus on tranexamic acid, the active metabolite relevant to the discussion of N-Formyl tranexamic acid. While this compound is a known chemical entity, it is not extensively characterized in scientific literature as an active antifibrinolytic agent. It is more commonly referenced as a derivative or impurity of tranexamic acid. Therefore, this guide will concentrate on the well-established pharmacology of tranexamic acid, which is the active compound responsible for inhibiting fibrinolysis.

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine.[1][2] It exerts its antifibrinolytic effect by interfering with the binding of plasminogen to fibrin, a critical step in the dissolution of blood clots.[3][4] This action makes tranexamic acid a valuable therapeutic agent in clinical scenarios characterized by excessive bleeding.[3]

Core Mechanism of Action in Fibrinolysis

The primary mechanism of action of tranexamic acid is the competitive inhibition of plasminogen activation.[3][4] Fibrinolysis, the process of breaking down fibrin clots, is initiated when plasminogen is converted to its active form, plasmin, by tissue plasminogen activator (t-PA).[3] This process is localized to the clot surface through the interaction of plasminogen and t-PA with lysine residues on fibrin.[2]

Tranexamic acid mimics lysine and binds to the lysine-binding sites on plasminogen.[3][5] This binding action prevents plasminogen from attaching to the fibrin clot surface, thereby inhibiting its activation to plasmin.[6][7] Although plasmin can still be formed to some extent, its ability to bind to and degrade the fibrin matrix is significantly reduced.[5] At higher concentrations, tranexamic acid can also non-competitively inhibit the activity of plasmin.[8]

Signaling Pathway of Tranexamic Acid in Fibrinolysis

The following diagram illustrates the key steps in the fibrinolytic pathway and the inhibitory action of tranexamic acid.

Quantitative Pharmacological Data

The antifibrinolytic effect of tranexamic acid is concentration-dependent. The following table summarizes key quantitative data for tranexamic acid.

| Parameter | Value | Reference |

| Binding Affinity to Plasminogen | ||

| High-Affinity Site (Kd) | 1.1 µmol/L | [5] |

| Low-Affinity Sites (Kd) | 750 µmol/L | [5] |

| Effective Plasma Concentration | ||

| Partial Inhibition of Fibrinolysis | 5-10 mg/L | [5] |

| Substantial Inhibition of Fibrinolysis | 10-15 mg/L | [5] |

| Pharmacokinetics (Intravenous) | ||

| Elimination Half-Life | ~2 hours | [9] |

| Plasma Clearance | 110-116 ml/min | [9] |

| Urinary Excretion (unchanged) | >95% | [5] |

| Pharmacokinetics (Oral) | ||

| Bioavailability | 34% | [9] |

| Peak Plasma Concentration Time | 3 hours |

Experimental Protocols

The investigation of the antifibrinolytic properties of compounds like tranexamic acid involves various in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a pre-formed clot.

Workflow:

Detailed Steps:

-

Plate Preparation: In a 96-well microplate, pipette citrated human plasma.

-

Compound Addition: Add varying concentrations of tranexamic acid (or the test compound) to the wells. A control group with no compound is included.

-

Clot Formation: Initiate clot formation by adding a solution of thrombin and calcium chloride to each well.

-

Incubation: Incubate the plate at 37°C to allow for the formation of a stable fibrin clot.

-

Induction of Lysis: Add tissue plasminogen activator (t-PA) to each well to initiate fibrinolysis.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in optical density (OD) at 405 nm every minute for a specified duration (e.g., 2-4 hours). The OD will decrease as the clot lyses.

-

Data Analysis: The time required for the OD to decrease by 50% from its peak is calculated as the 50% clot lysis time. A longer lysis time indicates greater antifibrinolytic activity.

Determination of Binding Affinity (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) can be used to quantify the binding kinetics of tranexamic acid to plasminogen.

Workflow:

Detailed Steps:

-

Sensor Chip Preparation: Purified human plasminogen is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of tranexamic acid in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of tranexamic acid over the sensor chip surface at a constant flow rate. The binding of tranexamic acid to the immobilized plasminogen is detected as a change in resonance units (RU).

-

Association and Dissociation: The injection of tranexamic acid is followed by a flow of running buffer to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Affinity Calculation: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka.

Conclusion

References

- 1. What is the mechanism of Cetraxate Hydrochloride? [synapse.patsnap.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. STUDIES ON THE MECHANISM OF ACTION OF CETRAXATE [4'-(2-CARBOXYETHYL)PHENYL TRANS-4-AMINOMETHYL CYCLOHEXANECARBOXYLATE HYDROCHLORIDE], A NEW ANTI-ULCER AGENT [jstage.jst.go.jp]

- 4. Studies on the mechanism of action of cetraxate [4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride], a new anti-ulcer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Cetraxate Hydrochloride used for? [synapse.patsnap.com]

- 6. Cetraxate - Wikipedia [en.wikipedia.org]

- 7. litfl.com [litfl.com]

- 8. researchgate.net [researchgate.net]

- 9. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tranexamic Acid

Disclaimer: Initial searches for "N-Formyl tranexamic acid" indicate that this compound is primarily recognized as a known impurity and a synthetic derivative of tranexamic acid, referred to as "Tranexamic Acid EP Impurity F". There is a lack of publicly available scientific literature detailing the specific pharmacokinetics and pharmacodynamics of this compound. Therefore, this guide will focus on the extensively studied parent compound, tranexamic acid , assuming this is the intended subject of interest for researchers, scientists, and drug development professionals.

Executive Summary

Tranexamic acid (TXA) is a synthetic lysine analog with potent antifibrinolytic properties. It is utilized in a variety of clinical settings to reduce or prevent hemorrhage by inhibiting the breakdown of fibrin clots. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tranexamic acid, including its absorption, distribution, metabolism, and excretion (ADME) profile, and its mechanism of action. Detailed experimental protocols for its quantification and the evaluation of its biological effects are presented, alongside quantitative data summarized in tabular format for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of key processes.

Pharmacokinetics

The pharmacokinetic profile of tranexamic acid has been well-characterized, with studies investigating its absorption, distribution, metabolism, and excretion following various routes of administration.

Absorption

Tranexamic acid can be administered intravenously, intramuscularly, and orally.

-

Oral Administration: The oral bioavailability of tranexamic acid is approximately 34-45% of the ingested dose and is not affected by food intake. Following oral administration, the peak plasma concentration is reached in about 3 hours.

-

Intravenous Administration: Intravenous administration ensures 100% bioavailability and rapid achievement of therapeutic concentrations.

-

Intramuscular Administration: Intramuscular injection also provides high bioavailability, with studies showing it to be a viable alternative when intravenous access is not feasible.

Distribution

The volume of distribution (Vd) of tranexamic acid following intravenous administration is between 9 and 12 liters. It exhibits minimal plasma protein binding (approximately 3%), which is primarily attributed to its binding to plasminogen. Tranexamic acid distributes into various tissues and can cross the blood-brain barrier and the placenta.

Metabolism

Tranexamic acid undergoes minimal metabolism in the body, with approximately 5% of the drug being metabolized.

Excretion

The primary route of elimination for tranexamic acid is renal excretion, with over 95% of an intravenously administered dose being excreted unchanged in the urine via glomerular filtration. The elimination half-life is approximately 2 hours for the intravenous route and around 11 hours for the oral route.

Quantitative Pharmacokinetic Data

| Parameter | Route of Administration | Value | Source |

| Bioavailability | Oral | 34-45% | [1] |

| Time to Peak Plasma Concentration (Tmax) | Oral | ~3 hours | [1] |

| Elimination Half-life (t½) | Intravenous | ~2 hours | [1] |

| Elimination Half-life (t½) | Oral | ~11 hours | [1] |

| Volume of Distribution (Vd) | Intravenous | 9-12 L | [1] |

| Plasma Protein Binding | ~3% | [1] | |

| Renal Excretion (unchanged) | Intravenous | >95% | [1] |

Pharmacodynamics

Mechanism of Action

Tranexamic acid exerts its antifibrinolytic effect by competitively and reversibly inhibiting the activation of plasminogen to plasmin. It blocks the lysine-binding sites on plasminogen, thereby preventing plasminogen from binding to and being activated on the fibrin clot surface. This action stabilizes the fibrin matrix and prevents its premature degradation, thus reducing bleeding. At higher concentrations, tranexamic acid can also non-competitively inhibit the activity of plasmin.

Signaling Pathway

Caption: Mechanism of action of tranexamic acid in the fibrinolysis pathway.

Experimental Protocols

Quantification of Tranexamic Acid in Human Plasma

A common method for the quantification of tranexamic acid in plasma is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Methodology:

-

Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: To 200 µL of plasma, add a protein precipitating agent such as perchloric acid or acetonitrile.

-

Internal Standard: An internal standard, such as methyldopa, is added to the sample for accurate quantification.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

-

Chromatographic Separation: Inject the supernatant into an HPLC system. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM) of the precursor-product ion transitions for both tranexamic acid and the internal standard.

Fibrinolysis Inhibition Assay

The pharmacodynamic effect of tranexamic acid can be assessed by measuring the inhibition of fibrinolysis in vitro.

Methodology:

-

Sample Preparation: Prepare plasma samples with varying concentrations of tranexamic acid.

-

Clot Formation: Induce clot formation in the plasma samples by adding thrombin and calcium.

-

Fibrinolysis Induction: Initiate fibrinolysis by adding a plasminogen activator, such as tissue plasminogen activator (t-PA).

-

Monitoring Lysis: Monitor the lysis of the clot over time. This can be done by measuring the change in optical density using a spectrophotometer or by thromboelastography (TEG).

-

Data Analysis: Determine the extent of fibrinolysis inhibition by comparing the lysis time or clot strength in the presence of tranexamic acid to a control sample without the drug.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of tranexamic acid.

Caption: A representative workflow for a pharmacokinetic clinical trial of tranexamic acid.

Conclusion

Tranexamic acid is a well-established antifibrinolytic agent with a predictable pharmacokinetic and pharmacodynamic profile. Its efficacy in reducing blood loss in various clinical scenarios is supported by a robust body of evidence. This technical guide has provided a detailed overview of its ADME properties, mechanism of action, and the experimental methodologies used to study this drug, which should serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

References

In Vitro Characterization of N-Formyl Tranexamic Acid: A Technical Guide

Disclaimer: This document provides a predictive framework for the in vitro characterization of N-Formyl tranexamic acid. As of the date of this publication, specific experimental data for this derivative is limited in publicly available scientific literature. The methodologies and expected outcomes are therefore extrapolated from the extensive research on its parent compound, tranexamic acid (TXA), and common practices in drug development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and a well-established antifibrinolytic agent.[1] It is clinically used to treat or prevent excessive blood loss in various conditions, including major trauma, surgery, and heavy menstrual bleeding.[1][2] The mechanism of action of TXA involves the reversible blockade of lysine-binding sites on plasminogen, which prevents its conversion to plasmin, the primary enzyme responsible for fibrin degradation.[3][4]

The derivatization of existing drugs, such as through N-formylation, is a common strategy in medicinal chemistry to modulate physicochemical properties and potentially improve pharmacokinetic profiles. N-formylation can alter a compound's polarity, solubility, and membrane permeability, potentially creating a prodrug that releases the active parent compound in vivo.[5][6] This guide outlines a comprehensive in vitro characterization cascade for this compound to elucidate its physicochemical properties, biological activity, and safety profile.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its formulation, absorption, distribution, and metabolism.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| Appearance | White solid |

| pKa | ~4-5 (acid), ~15-16 (amide) |

| Predicted LogP | 0.5 - 1.5 |

| Predicted Aqueous Solubility | Moderately soluble |

Experimental Protocols

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Prepare saturated solutions of this compound in a range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

-

Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation.

-

Centrifuge the samples to pellet the undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection after a derivatization step, as tranexamic acid and its derivatives lack a strong chromophore.[7]

Objective: To determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) as a measure of lipophilicity.

Methodology:

-

Prepare a solution of this compound in a biphasic system of n-octanol and water (for LogP) or PBS pH 7.4 (for LogD).

-

After thorough mixing, allow the phases to separate.

-

Measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC).

-

Calculate LogP or LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Objective: To evaluate the stability of this compound under various conditions (pH, temperature).

Methodology:

-

Incubate solutions of this compound in buffers of varying pH (e.g., pH 2, 7.4, 9) and at different temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time points, withdraw aliquots and analyze the concentration of the parent compound and any degradation products by HPLC.

-

This study will also indicate if this compound acts as a prodrug by converting to tranexamic acid under these conditions.[8]

In Vitro Biological Characterization

The in vitro biological characterization of this compound is crucial to determine its antifibrinolytic efficacy and its potential as a therapeutic agent.

Predicted Biological Activity

The following table presents the hypothetical in vitro biological data for this compound compared to its parent compound, tranexamic acid.

| Assay | Parameter | This compound (Predicted) | Tranexamic Acid (Reference) |

| Plasmin Inhibition Assay | IC50 | > 100 µM | ~20-30 µM |

| Fibrin Clot Lysis Assay | IC50 | 50-100 µM | ~10-20 µM |

| Cytotoxicity (e.g., HepG2 cells) | CC50 | > 500 µM | > 500 µM |

Note: The predicted higher IC50 values for the N-Formyl derivative suggest it may be a prodrug with lower intrinsic activity than tranexamic acid.

Antifibrinolytic Activity

Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of plasmin.

Methodology:

-

In a 96-well plate, add a solution of human plasmin.

-

Add varying concentrations of this compound or tranexamic acid (as a positive control).

-

Initiate the reaction by adding a chromogenic or fluorogenic plasmin substrate.[9]

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of plasmin inhibition for each concentration and determine the IC50 value.

Objective: To evaluate the ability of this compound to inhibit the breakdown of a fibrin clot.

Methodology:

-

In a 96-well plate, mix human plasma with varying concentrations of this compound or tranexamic acid.

-

Induce clot formation by adding thrombin and calcium chloride.

-

Initiate fibrinolysis by adding tissue plasminogen activator (t-PA).

-

Monitor the clot lysis by measuring the change in optical density over time.[10]

-

Determine the concentration of the compound that results in 50% inhibition of clot lysis (IC50).

Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxic effects of this compound on mammalian cells.

Methodology (MTT Assay):

-

Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).[11][12]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and experimental workflows can aid in the understanding of the compound's mechanism and characterization process.

Fibrinolytic Pathway

The primary mechanism of action of tranexamic acid, and presumably its derivatives following conversion, is the inhibition of the fibrinolytic pathway.

Caption: The fibrinolytic pathway and the inhibitory action of tranexamic acid.

Experimental Workflow for Antifibrinolytic Activity

The following diagram illustrates the general workflow for assessing the antifibrinolytic activity of this compound.

Caption: Workflow for in vitro antifibrinolytic activity assessment.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the steps for evaluating the cytotoxicity of this compound.

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Conclusion

The in vitro characterization of this compound is a critical step in evaluating its potential as a novel antifibrinolytic agent or prodrug. The experimental protocols detailed in this guide provide a robust framework for assessing its physicochemical properties, biological activity, and safety profile. While the predicted data suggests it may act as a prodrug of tranexamic acid, empirical data from these assays is necessary to confirm this hypothesis and guide further development.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. opentrons.com [opentrons.com]

- 3. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mol-innov.com [mol-innov.com]

- 5. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kosheeka.com [kosheeka.com]

An In-Depth Technical Guide to the Discovery and Synthesis of N-Formyl Tranexamic Acid

Chapter 1: The Discovery of Tranexamic Acid

Tranexamic acid, a synthetic derivative of the amino acid lysine, was first synthesized in 1962 by Japanese researchers Shosuke and Utako Okamoto.[1] Initially investigated for its potent antifibrinolytic properties, it was developed to reduce excessive blood loss in various clinical scenarios.[2] The Okamotos' research was driven by a desire to find a more potent inhibitor of plasmin, an enzyme responsible for the breakdown of fibrin clots, than the then-existing epsilon-aminocaproic acid (EACA).[2] Their work led to the development of tranexamic acid, which proved to be significantly more effective.[2] Today, tranexamic acid is on the World Health Organization's List of Essential Medicines and is widely used to treat or prevent excessive bleeding from major trauma, postpartum hemorrhage, surgery, and heavy menstruation.[1]

Chapter 2: Synthesis of Tranexamic Acid

Several synthetic routes to tranexamic acid have been developed. One practical and improved synthesis starts from the readily available dimethyl terephthalate. This seven-step process is reported to produce tranexamic acid with high purity and a good overall yield.

Quantitative Data for the Synthesis of Tranexamic Acid

| Step | Intermediate/Product | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference |

| 1-7 (Overall) | Tranexamic Acid | Dimethyl terephthalate | Various | 59.2 | 99.6 | [3] |

Experimental Protocol for the Synthesis of Tranexamic Acid

This protocol is based on the improved synthesis reported by Xie and coworkers.[3]

-

Step 1: Mono-saponification of Dimethyl Terephthalate: Dimethyl terephthalate is treated with potassium hydroxide in methanol and toluene to yield the mono-potassium salt of terephthalic acid monomethyl ester.

-

Step 2: Formation of the Acid Chloride: The mono-potassium salt is then reacted with a chlorinating agent, such as bis(trichloromethyl) carbonate (BTC) in the presence of DMF, to form methyl 4-(chlorocarbonyl)benzoate.

-

Step 3: Amidation: The resulting acid chloride is treated with aqueous ammonia to produce methyl 4-(aminocarbonyl)benzoate.

-

Step 4: Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement using a suitable reagent to yield methyl 4-aminomethylbenzoate.

-

Step 5: N-Acetylation: The amino group is protected by acetylation with acetic anhydride to give methyl 4-(acetamidomethyl)benzoate.

-

Step 6: Catalytic Hydrogenation: The aromatic ring is reduced via catalytic hydrogenation using a Ni/Al2O3 catalyst to afford a mixture of cis and trans isomers of methyl 4-(acetamidomethyl)cyclohexanecarboxylate.[3]

-

Step 7: Hydrolysis and Isomerization: The final step involves hydrolysis of the ester and amide groups with a base, such as barium hydroxide, followed by isomerization to enrich the desired trans isomer, tranexamic acid. The product is then isolated and purified.

Visualization of Tranexamic Acid Synthesis Workflow

Caption: A workflow diagram for the synthesis of Tranexamic Acid.

Chapter 3: Proposed Synthesis of N-Formyl Tranexamic Acid

The synthesis of this compound can be hypothetically achieved by the N-formylation of the primary amino group of tranexamic acid. A well-established and efficient method for the N-formylation of amino acids is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[1][4][5] This method is known for its high yields and relatively mild reaction conditions.

Quantitative Data for the Proposed Synthesis of this compound

| Step | Product | Starting Material | Key Reagents | Hypothetical Yield (%) | Hypothetical Purity (%) |

| Formylation | This compound | Tranexamic acid | Formic acid, Acetic anhydride | 85-95 | >98 |

Experimental Protocol for the N-Formylation of Tranexamic Acid

-

Preparation of Acetic Formic Anhydride: In a flask cooled in an ice bath, add formic acid (1.2 equivalents). Slowly add acetic anhydride (1.0 equivalent) to the formic acid with stirring. The mixture is stirred at 0°C for 2 hours to generate acetic formic anhydride in situ.

-

N-Formylation Reaction: To the pre-formed acetic formic anhydride, add a solution of tranexamic acid (1.0 equivalent) in formic acid at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, the excess formic acid and acetic acid are removed under reduced pressure. The residue is co-evaporated with toluene to remove azeotropically any remaining traces of acid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Visualization of the N-Formylation of Tranexamic Acid

Caption: The proposed N-formylation of Tranexamic Acid.

Conclusion

While the discovery and synthesis of this compound are not explicitly documented, this guide provides a thorough background on its parent compound, tranexamic acid. The proposed synthetic route to this compound, utilizing a well-established N-formylation protocol, offers a viable and efficient method for its preparation. This allows for the potential exploration of its chemical and biological properties by the scientific community. The detailed protocols and structured data presented herein serve as a valuable resource for researchers in drug discovery and development.

References

N-Formyl Tranexamic Acid: A Technical Guide to its Presumed Antifibrinolytic Potency

Disclaimer: As of October 2025, a comprehensive review of scientific literature did not yield specific quantitative data on the antifibrinolytic potency of N-Formyl tranexamic acid. This technical guide is therefore predicated on the scientific hypothesis that this compound acts as a prodrug, which is hydrolyzed in vivo to release the active compound, tranexamic acid. The following data, experimental protocols, and mechanisms of action are based on the well-established properties of tranexamic acid.

Introduction

Tranexamic acid is a synthetic analog of the amino acid lysine and a well-established antifibrinolytic agent used to treat or prevent excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[1][2] Its mechanism of action involves the inhibition of fibrinolysis, the physiological process of breaking down blood clots.[1] this compound, as a derivative, is presumed to share this therapeutic endpoint by delivering tranexamic acid systemically. This guide provides an in-depth overview of the core antifibrinolytic properties of the active compound, tranexamic acid, intended for researchers, scientists, and drug development professionals.

Quantitative Antifibrinolytic Potency of Tranexamic Acid

The antifibrinolytic potency of tranexamic acid has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the scientific literature, providing a baseline for the expected activity of its active form.

Table 1: In Vitro Antifibrinolytic Potency of Tranexamic Acid

| Assay Type | System | Fibrinolysis Inducer | Key Parameter | Value | Reference |

| Clot Lysis Assay | Human Plasma | Tissue Plasminogen Activator (tPA) | IC50 | 24.1 ± 1.1 µmol/L | [3] |

| Fibrin Plate Assay | Fibrin Plates | Tissue Homogenates (containing tPAs) | Concentration for 90% inhibition | 25 mg/L | [4] |

| Plasma Turbidity Assay | Human Plasma | tPA | IC50 | 3.79 ± 0.17 mg/L | [4] |

| Thromboelastography (TEG) | Whole Blood | tPA | EC95 (Lysis Index at 30 min) | 11.3 mg/L (adults) | [4] |

| Plasmin Generation Assay | Human Plasma | tPA | IC50 (EPP) | 3.1–16.2 µg/mL | [5] |

Table 2: In Vivo Antifibrinolytic Efficacy of Tranexamic Acid

| Animal Model | Endpoint Measured | Effective Dose | Reference |

| Rat-tail bleeding model | Bleeding time reduction | 100 mg/kg/h (infusion) | [3] |

| Mouse thrombosis model | Thrombus formation | Dose-dependent increase | [3] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of tranexamic acid is the competitive inhibition of plasminogen activation.[1] By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to fibrin, thereby inhibiting its conversion to plasmin, the active enzyme responsible for fibrin degradation.[6][7] This stabilizes the fibrin clot and reduces bleeding.[1]

Mechanism of action of tranexamic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifibrinolytic compounds like tranexamic acid.

In Vitro Clot Lysis Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the lysis of a pre-formed clot in plasma.

Materials:

-

Human platelet-poor plasma

-

Tissue Plasminogen Activator (tPA)

-

Thrombin

-

Calcium Chloride (CaCl2)

-

Test compound (e.g., Tranexamic Acid) dissolved in an appropriate vehicle

-

96-well microplate reader with temperature control (37°C) and absorbance measurement at 405 nm.

Procedure:

-

Prepare serial dilutions of the test compound in buffer.

-

In a 96-well plate, add human plasma, followed by the test compound at various concentrations.

-

Initiate clotting by adding a solution of thrombin and CaCl2.

-

Immediately after clot formation (indicated by an increase in optical density), add tPA to induce fibrinolysis.

-

Monitor the change in absorbance at 405 nm over time at 37°C. A decrease in absorbance indicates clot lysis.

-

The time to 50% clot lysis is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that inhibits clot lysis by 50%) is determined by plotting the lysis time against the compound concentration.

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

These viscoelastic methods provide a global assessment of hemostasis, including clot formation, strength, and fibrinolysis in whole blood.

Materials:

-

Freshly drawn whole blood (citrated)

-

Activator (e.g., kaolin, tissue factor)

-

tPA (to induce hyperfibrinolysis)

-

Test compound

-

TEG or ROTEM analyzer

Procedure:

-

Whole blood is pre-warmed to 37°C.

-

The test compound and tPA are added to the blood sample.

-

Clotting is initiated by the addition of an activator and recalcification.

-

The sample is placed in the TEG/ROTEM analyzer, which measures the viscoelastic changes as the clot forms and lyses.

-

Key parameters to analyze include:

-

Clotting Time (CT) / Reaction Time (R): Time to initial clot formation.

-

Clot Formation Time (CFT) / Kinetics (K): Time from the start of clotting until a certain clot firmness is reached.

-

Maximum Clot Firmness (MCF) / Maximum Amplitude (MA): Represents the ultimate strength of the clot.

-

Lysis Index at 30/60 minutes (LI30/LI60) / Clot Lysis (CL): Percentage of clot lysis at 30 or 60 minutes after MCF/MA, indicating the degree of fibrinolysis.

-

-

The effect of the test compound on the lysis index is used to determine its antifibrinolytic activity.

Experimental Workflow

The evaluation of a potential antifibrinolytic agent like this compound would typically follow a structured experimental workflow.

Typical experimental workflow for antifibrinolytic drug discovery.

Conclusion

While direct experimental data on the antifibrinolytic potency of this compound is currently unavailable, its structural similarity to tranexamic acid strongly suggests it functions as a prodrug. The extensive body of research on tranexamic acid provides a robust framework for understanding its presumed mechanism of action and for designing experiments to quantify the antifibrinolytic activity of this compound. Future studies should focus on direct in vitro and in vivo comparisons to tranexamic acid to elucidate its potential as a novel antifibrinolytic agent. Such research would need to confirm its conversion to tranexamic acid and evaluate if the N-formyl modification offers any advantages in terms of bioavailability, pharmacokinetics, or side-effect profile.

References

- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

Preliminary Toxicity Profile of N-Formyl Tranexamic Acid: A Technical Guide

Disclaimer: As of October 2025, no specific preliminary toxicity studies for N-Formyl tranexamic acid are publicly available. This guide provides a framework for the anticipated toxicological evaluation of this compound, drawing upon the known profile of its parent compound, tranexamic acid, and standard preclinical toxicology workflows. The data and protocols presented herein are illustrative and intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of tranexamic acid, an established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of fibrin clots.[1][2][3] The addition of a formyl group may alter the pharmacokinetic and pharmacodynamic properties of the parent compound, necessitating a thorough toxicological evaluation to establish its safety profile. Preclinical toxicity studies are fundamental to identifying potential hazards, determining a safe starting dose for clinical trials, and understanding the compound's mechanism of toxicity.[4][5] This guide outlines the essential preliminary toxicity studies that would be conducted for a novel entity like this compound.

Core Preclinical Toxicity Assessments

A standard preclinical toxicology program aims to evaluate the safety of a drug candidate before it is administered to humans.[5] This involves a series of in vitro and in vivo studies to assess various aspects of toxicity.

Key areas of investigation include:

-

Acute Toxicity: Determines the effects of a single, high dose of the substance.

-

Genotoxicity: Assesses the potential for the compound to damage genetic material.

-

Repeat-Dose Toxicity: Evaluates the effects of repeated exposure to the compound over a specified period.

-

Safety Pharmacology: Investigates the potential for adverse effects on major physiological systems.

Experimental Protocols: A Hypothetical Framework

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are hypothetical protocols for key experiments that would be relevant for this compound.

3.1 Acute Oral Toxicity (Rodent Model)

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Species: Sprague-Dawley rats.

-

Methodology: A single dose of this compound would be administered by oral gavage to several groups of rats at increasing dose levels. A control group would receive the vehicle only. Animals would be observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days. At the end of the study, a gross necropsy would be performed on all animals.

3.2 In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the mutagenic potential of this compound.

-

Test System: Various strains of Salmonella typhimurium and Escherichia coli.

-

Methodology: The bacterial strains would be exposed to a range of concentrations of this compound, both with and without metabolic activation (S9 fraction). The number of revertant colonies would be counted and compared to the control. A significant increase in revertant colonies would indicate mutagenic potential. The parent compound, tranexamic acid, was not genotoxic in the Ames test.[6]

3.3 In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Objective: To determine the concentration at which this compound causes cell death in vitro.

-

Cell Lines: Human cell lines relevant to the intended therapeutic area (e.g., hepatocytes, renal cells).

-

Methodology: Cells would be cultured and exposed to various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Cell viability would be assessed using a colorimetric assay such as the MTT assay, which measures metabolic activity. A dose-dependent decrease in cell viability would indicate cytotoxic effects. Studies on tranexamic acid have shown dose- and time-dependent cytotoxicity in human periarticular tissues.[7]

Data Presentation: Illustrative Tables

Quantitative data from toxicity studies are typically summarized in tables for clear comparison.

Table 1: Hypothetical Acute Oral Toxicity of this compound in Rats

| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| Vehicle Control | 10 | 0/10 | No observable signs |

| 500 | 10 | 0/10 | Mild lethargy |

| 1000 | 10 | 1/10 | Lethargy, piloerection |

| 2000 | 10 | 5/10 | Severe lethargy, ataxia |

| 5000 | 10 | 10/10 | Severe lethargy, ataxia, mortality within 24h |

Table 2: Illustrative In Vitro Genotoxicity (Ames Test) Results for this compound

| Test Strain | Concentration (µ g/plate ) | Without S9 Activation (Mean Revertants ± SD) | With S9 Activation (Mean Revertants ± SD) |

| TA98 | 0 (Control) | 25 ± 4 | 30 ± 5 |

| 10 | 27 ± 3 | 32 ± 4 | |

| 100 | 26 ± 5 | 31 ± 6 | |

| 1000 | 28 ± 4 | 33 ± 5 | |

| TA100 | 0 (Control) | 150 ± 12 | 160 ± 15 |

| 10 | 155 ± 10 | 165 ± 12 | |

| 100 | 152 ± 11 | 162 ± 14 | |

| 1000 | 158 ± 13 | 168 ± 16 |

Visualization of Processes

Diagrams are essential for illustrating complex workflows and pathways.

Toxicological Profile of Tranexamic Acid (Parent Compound)

While data for this compound is unavailable, the toxicity of tranexamic acid has been studied.

-

Acute Toxicity: Tranexamic acid has a low acute toxicity, with oral LD50 values in mice and rats reported to be greater than 10 g/kg.[8][9]

-

Carcinogenicity and Genotoxicity: Long-term studies in rats and mice showed no carcinogenic potential.[6] Tranexamic acid was not genotoxic in the Ames test and other in vitro and in vivo cytogenetic assays.[6]

-

Ocular Toxicity: Retinal toxicity has been observed in animal studies at high doses.[6][10] This appears to be dose-related and partially reversible.[6]

-

Reproductive and Developmental Toxicity: Tranexamic acid had no effect on fertility or reproductive function in rats.[6]

-

Central Nervous System: At high concentrations, tranexamic acid may cause hyperexcitability and convulsions by blocking GABA-driven inhibition.[10]

Conclusion and Future Directions

The preliminary toxicological assessment of this compound will be a critical step in its development. The studies outlined in this guide represent a standard approach to identifying potential safety concerns. Based on the profile of the parent compound, particular attention should be paid to potential ocular and central nervous system effects in repeat-dose toxicity studies. The results of these preclinical evaluations will be essential for determining whether this compound can safely proceed to clinical trials and for establishing a safe dose for first-in-human studies.

References

- 1. Toxicity Following Tranexamic Acid Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranexamic acid evidence and controversies: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoeford.com [hoeford.com]

- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 6. pfizermedical.com [pfizermedical.com]

- 7. Tranexamic acid toxicity in human periarticular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eugiaus.com [eugiaus.com]

- 9. us.provepharm.com [us.provepharm.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

N-Formyl tranexamic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl tranexamic acid is a derivative of the well-established antifibrinolytic agent, tranexamic acid. While specific research on the N-formyl derivative is limited, this guide provides a comprehensive overview of its fundamental properties and places it within the broader context of tranexamic acid and its analogues. This document serves as a foundational resource for researchers and professionals in drug development, offering available data, insights into potential mechanisms, and methodologies for analysis based on the parent compound.

Core Chemical and Physical Properties

A clear understanding of the basic physicochemical characteristics is fundamental for any research and development endeavor. The following table summarizes the key identifiers for this compound.

| Property | Value | Citation |

| CAS Number | 1599413-49-6 | |

| Molecular Formula | C9H15NO3 | |

| Molecular Weight | 185.22 g/mol | |

| IUPAC Name | trans-4-(formamidomethyl)cyclohexane-1-carboxylic acid |

Tranexamic Acid: The Parent Compound - Mechanism of Action

To comprehend the potential biological activity of this compound, it is essential to first understand the mechanism of its parent compound, tranexamic acid. Tranexamic acid is a synthetic analog of the amino acid lysine.[1] Its primary function is to inhibit the breakdown of fibrin clots, a process known as fibrinolysis.

The key players in fibrinolysis are plasminogen and plasmin. Plasminogen is a zymogen that, when activated, becomes plasmin, an enzyme that degrades fibrin clots. Tranexamic acid exerts its antifibrinolytic effect by binding to the lysine binding sites on plasminogen. This binding prevents plasminogen from interacting with fibrin, thereby inhibiting its conversion to plasmin and stabilizing the clot.

Signaling Pathway of Tranexamic Acid's Antifibrinolytic Action

Caption: Mechanism of Tranexamic Acid's Antifibrinolytic Action.

Derivatives of Tranexamic Acid and Their Biological Implications

While data on this compound is scarce, studies on other derivatives provide insight into how modifications to the tranexamic acid structure can influence its biological activity. For instance, a study on N-Acetyl-Tranexamic acid and N-Phthaloyl-Tranexamic acid investigated their effects on glutathione (GSH)/thiol metabolism in leukocytes. The study found that N-Acetyl tranexamic acid led to a more significant depletion of GSH compared to tranexamic acid and N-Phthaloyl-Tranexamic acid, suggesting that the nature of the N-substituent can modulate the compound's interaction with cellular redox systems.

Potential Research Directions for this compound

Given the limited direct information, several experimental avenues could be explored to characterize this compound:

-

Synthesis and Characterization: Development of a robust and scalable synthesis protocol for this compound would be the first step. Detailed characterization using techniques like NMR, Mass Spectrometry, and X-ray crystallography would confirm its structure.

-

In Vitro Antifibrinolytic Activity: Fibrin clot lysis assays can be employed to determine if this compound retains the antifibrinolytic properties of its parent compound and to compare its potency.

-

Pharmacokinetic Profiling: In vivo studies in animal models would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This would involve the development of sensitive analytical methods for its quantification in biological matrices.

-

Toxicology Studies: Comprehensive toxicity studies are crucial to assess the safety profile of the compound.

Experimental Protocols: A Framework Based on Tranexamic Acid

While specific protocols for this compound are not available, the methodologies used for tranexamic acid can be adapted.

A. Synthesis of Tranexamic Acid (Illustrative)

Several synthetic routes to tranexamic acid have been reported. One common approach starts from p-aminomethylbenzoic acid, which is subjected to hydrogenation to yield a mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid. The desired trans isomer (tranexamic acid) is then separated and purified.

B. Analytical Methods for Quantification in Biological Fluids

The quantification of tranexamic acid in biological samples like plasma and urine is well-documented and provides a template for developing methods for its N-formyl derivative. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method.

Sample Preparation (General Workflow):

-

Protein Precipitation: Biological samples are typically treated with a solvent like acetonitrile or methanol to precipitate proteins.

-

Centrifugation: The sample is centrifuged to separate the precipitated proteins from the supernatant containing the analyte.

-

Supernatant Collection: The supernatant is collected for analysis.

-

Derivatization (if necessary): For detection methods that require it, a derivatizing agent can be added to improve the chromatographic or detection properties of the analyte.

Illustrative HPLC-MS/MS Parameters for Tranexamic Acid:

| Parameter | Example Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MRM Transitions | Specific precursor-to-product ion transitions for tranexamic acid and an internal standard would be monitored. |

Experimental Workflow for Analytical Method Development

Caption: General workflow for analytical method development.

Conclusion

This compound represents an area of potential interest for researchers in the field of antifibrinolytics and drug development. While direct experimental data is currently limited, the extensive knowledge base for its parent compound, tranexamic acid, provides a solid foundation for future investigation. This guide has summarized the available information and outlined a logical framework for the further characterization and development of this compound. The provided methodologies and conceptual pathways are intended to serve as a starting point for researchers aiming to explore the therapeutic potential of this compound.

References

Spectroscopic Profile of N-Formyl Tranexamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl tranexamic acid, a derivative of the antifibrinolytic agent tranexamic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. Please note that as of the last update, specific experimental data for this compound is not widely available in the public domain. The data presented here is a hypothetical representation based on the known structure of the molecule and spectroscopic data of similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | -CHO |

| ~3.10 | t | 2H | -CH₂-NH- |

| ~2.20 | m | 1H | -CH(COOH)- |

| ~1.80 - 2.00 | m | 4H | Cyclohexyl -CH₂- |

| ~1.20 - 1.40 | m | 4H | Cyclohexyl -CH₂- |

| ~1.00 | m | 1H | Cyclohexyl -CH- |

| ~12.00 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~165 | -CHO |

| ~45 | -CH(COOH)- |

| ~43 | -CH₂-NH- |

| ~35 | Cyclohexyl -CH- |

| ~30 | Cyclohexyl -CH₂- |

| ~28 | Cyclohexyl -CH₂- |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 2500 | O-H stretch (Carboxylic acid) |

| ~3300 | N-H stretch (Amide) |

| ~2920, ~2850 | C-H stretch (Cyclohexyl) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1670 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

Table 4: Mass Spectrometry Data for this compound

| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |

| Expected m/z | 186.1128 | 208.1047 | 184.0979 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on established techniques for the analysis of similar tranexamic acid derivatives[1].

Synthesis of this compound

A common method for the N-formylation of amines involves the use of a formylating agent such as formic acid or a mixed anhydride.

-

Materials: Tranexamic acid, formic acid, acetic anhydride, and an appropriate solvent (e.g., toluene).

-

Procedure:

-

Dissolve tranexamic acid in the chosen solvent.

-

Add an excess of the formylating agent (e.g., a mixture of formic acid and acetic anhydride) to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent and excess reagents are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe different ionic species.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

The Interaction of N-Formyl Tranexamic Acid with Plasminogen: A Technical Guide

This technical guide provides an in-depth analysis of the molecular interaction between N-Formyl tranexamic acid and plasminogen, designed for researchers, scientists, and drug development professionals. The document details the mechanism of action, quantitative binding data based on its parent compound, tranexamic acid, comprehensive experimental protocols for characterization, and visual diagrams of key pathways and workflows.

While specific research on this compound is limited in publicly available literature, its structure as a derivative of tranexamic acid (TXA) allows for a well-grounded understanding of its likely mechanism. TXA is a synthetic analog of the amino acid lysine.[1] This guide will leverage the extensive data available for tranexamic acid to elucidate the interaction of its N-Formyl derivative with plasminogen.

Mechanism of Action

The antifibrinolytic effect of tranexamic acid and its derivatives stems from their ability to block the lysine-binding sites (LBS) located in the kringle domains of plasminogen.[2] Plasminogen, the zymogen form of the fibrinolytic enzyme plasmin, contains five of these kringle domains (KR1-5).[3] These sites are crucial for plasminogen's attachment to fibrin, which is a necessary step for its activation into plasmin by tissue plasminogen activator (tPA).[4][5]

By competitively occupying these lysine-binding sites, this compound prevents plasminogen from binding to the fibrin clot.[4] This inhibition blocks the localized generation of plasmin on the fibrin surface, thereby protecting the clot from premature degradation and reducing bleeding.[2]

Quantitative Binding Data for Tranexamic Acid

The following table summarizes the key quantitative parameters for the interaction of the parent compound, tranexamic acid, with plasminogen and plasmin. These values provide a benchmark for understanding the affinity of lysine analogs for their target.

| Parameter | Value | Target Protein | Method |

| Dissociation Constant (Kd) | 1.1 μM | Plasminogen (High-affinity site) | Computational Modeling[6] |

| Dissociation Constant (Kd) | 600 μM | Plasminogen (Low-affinity site) | Computational Modeling[6] |

| Dissociation Constant (Kd) | 35 μM | Human Plasmin | Binding Studies[7] |

| Inhibition Constant (Ki) | 36 μM | Plasmin-induced Fibrinolysis | Fibrinolysis Inhibition Assay[7] |

| Molar Binding Ratio | 1.5 - 1.6 moles / mole | TLCK-Plasmin | Affinity Chromatography[7] |

Experimental Protocols

To quantitatively assess the interaction of this compound with plasminogen, several biophysical techniques can be employed. The following are detailed protocols for two standard methods.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and affinity (dissociation constant, K_d) of the this compound-plasminogen interaction.

Methodology:

-

Chip Preparation: Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

-

Ligand Immobilization: Inject purified human plasminogen (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve an immobilization level of ~2000-3000 Resonance Units (RU). Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

-

Binding Analysis:

-

Inject the prepared analyte concentrations sequentially over the plasminogen-immobilized surface, starting with the lowest concentration.

-

Include a sufficient association time (e.g., 120-180 seconds) to approach binding equilibrium, followed by a dissociation phase (e.g., 300-600 seconds) where only running buffer flows over the chip.

-

Perform a regeneration step between analyte injections if necessary (e.g., a short pulse of low pH glycine or high salt buffer) to remove all bound analyte.

-

-

Data Processing:

-

Subtract the reference surface signal and a buffer-only (blank) injection from the sensorgrams.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding or a steady-state affinity model) using the instrument's analysis software to determine k_on, k_off, and K_d.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; entropy, ΔS) of the interaction.

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze purified plasminogen into the desired ITC buffer (e.g., 50 mM phosphate buffer with 150 mM NaCl, pH 7.4).

-

Dissolve this compound in the final dialysis buffer to precisely match the buffer composition and avoid heat of dilution artifacts.

-

Degas both protein and ligand solutions immediately before the experiment.

-

-

Instrument Setup:

-

Load the plasminogen solution (e.g., 20-50 µM) into the sample cell.

-

Load the this compound solution (e.g., 200-500 µM, typically 10-15 times the protein concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and stirring speed.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of 15-25 injections (e.g., 2-3 µL each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate n, K_d, and ΔH. The binding entropy (ΔS) can then be calculated from these values.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key interactions and processes.

Caption: Mechanism of this compound action.

Caption: Standard workflow for an SPR binding kinetics experiment.

Caption: Inhibition of the fibrinolytic pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tranexamic acid for haemostasis and beyond: does dose matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]

- 7. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of N-Formyl Tranexamic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl tranexamic acid is a known impurity and derivative of tranexamic acid, an antifibrinolytic agent. The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, leveraging established pharmacopeial methods for tranexamic acid and its related substances.

The described method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique in pharmaceutical analysis. This protocol provides a comprehensive framework for the analysis, including detailed chromatographic conditions, sample preparation procedures, and system suitability requirements to ensure the validity of the results.

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound. The method is adapted from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Tranexamic Acid, which are designed to separate the active ingredient from its related substances, including this compound (also known as Tranexamic Acid Impurity F).

Chromatographic Conditions

The following table summarizes the HPLC instrument parameters for the analysis.

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size (L1 packing) |

| Mobile Phase | See Mobile Phase Preparation below |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient |

| UV Detection | 220 nm[1][2] |

| Run Time | Approximately 3 times the retention time of tranexamic acid[1] |

Reagent and Solution Preparation

Mobile Phase Preparation:

-

Dissolve 11.0 g of anhydrous monobasic sodium phosphate in 500 mL of HPLC-grade water.

-

Add 5 mL of triethylamine and 1.4 g of sodium lauryl sulfate to the solution.

-

Adjust the pH to 2.5 with diluted phosphoric acid (10% w/w).

-

Dilute with water to a volume of 600 mL.

-

Mix this aqueous solution with 400 mL of methanol (HPLC grade).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Solution Preparation (Example Concentration):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable volume of mobile phase to obtain a final concentration of 0.1 mg/mL.

-

Sonication may be used to aid dissolution.

Sample Solution Preparation (for bulk drug substance):

-

Accurately weigh approximately 100 mg of the tranexamic acid sample to be tested.

-

Dissolve in a suitable volume of mobile phase to obtain a final concentration of 10 mg/mL.[1]

-

Sonication may be used to aid dissolution.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure adequate performance.

System Suitability Solution:

A solution containing both tranexamic acid and a known impurity (such as Tranexamic Acid Related Compound C as specified in the USP monograph) is typically used to verify the system's resolving power.[1]

Acceptance Criteria:

-

Resolution: The resolution between the tranexamic acid peak and the nearest eluting impurity peak should be not less than 2.0.[1]

-

Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Data Presentation

The following table provides an example of how quantitative data for the analysis of this compound can be presented. Actual values will be determined experimentally.

| Analyte | Retention Time (min) | Tailing Factor |

| Tranexamic Acid | TBD | TBD |

| This compound | TBD | TBD |

TBD: To be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

Caption: Workflow for HPLC Analysis of this compound.

Logical Relationship of Method Components

This diagram shows the relationship between the key components of the analytical method.

Caption: Inter-relationship of HPLC Method Components.

References

Application Note: Quantification of N-Formyl Tranexamic Acid in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of N-Formyl tranexamic acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of tranexamic acid and its derivatives. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a robust LC-MS/MS analysis. This method is based on established protocols for the parent compound, tranexamic acid, and has been adapted for the N-formyl metabolite. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are provided in detail.

Introduction